molecular formula C6H14O3 B043031 3-Methylpentane-1,3,5-triol CAS No. 7564-64-9

3-Methylpentane-1,3,5-triol

Cat. No. B043031
CAS RN: 7564-64-9
M. Wt: 134.17 g/mol
InChI Key: AHHQDHCTHYTBSV-UHFFFAOYSA-N
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Description

3-Methylpentane-1,3,5-triol is a chemical compound with the molecular formula C6H14O3 . It is also known by the synonyms 1,3,5-Pentanetriol, 3-methyl-, and 3-METHYLPENTANE-1,3,5-TRIOL . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Methylpentane-1,3,5-triol involves a multi-step reaction with 6 steps . The process includes the use of reagents such as BF3*Et2O, LiAlH4, p-toluenesulphonic acid, and CaCO3, HgCl2 .


Molecular Structure Analysis

The molecular structure of 3-Methylpentane-1,3,5-triol is represented by the formula C6H14O3 . The InChI representation of the molecule is InChI=1S/C6H14O3/c1-6(9,2-4-7)3-5-8/h7-9H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

3-Methylpentane-1,3,5-triol has a molecular weight of 134.17 . It has a boiling point of 216 °C at 0.5 mm Hg and a density of 1.112 g/mL at 25 °C . The refractive index is n20/D 1.475 . It is soluble in Chloroform (Heated), DMSO (Soluble), and Methanol (Slightly) .

Scientific Research Applications

  • Novel Drug Discovery : The synthesis of (3S,4R)-5-Phenylpentane-1,3,4-triol from 3-phenylpropanal has shown potential for discovering new drugs with protective activity against endoplasmic reticulum stress-dependent cell death (Rao, 2018).

  • Chemical Structure and Bonding : Pentane-1,3,5-triol forms DL-4-(2-hydroxyethyl)-2-phenyl-1,3,2-dioxaborinane, demonstrating the coordination of oxygen with the boron atom (Bourne, McKinley, & Weigel, 1974).

  • Aroma Compound in Onions : 3-Mercapto-2-methylpentan-1-ol, related to 3-Methylpentane-1,3,5-triol, is identified in raw onions and has a distinctive odor at low concentrations (Widder et al., 2000).

  • Extraction and Separation of Iron(III) : 4-Methylpentan-2-ol is effective in extracting iron(III) from hydrochloric acid solutions, aiding in the accurate determination of iron(III) concentrations (Gawali & Shinde, 1974).

  • Synthesis Optimization : The acid-catalyzed condensation of 3-methyl-3-buten-1-ol with formaldehyde produces 3-methyl-1,3,5-pentanetriol, with selectivity influenced by various reaction conditions (Sharf, Kheifets, & Freidlin, 1974).

  • Electron Mobility in Solids : Solid 3-methylpentane exhibits increased electron mobility at certain temperatures, contributing to our understanding of phonon-assisted hopping and tunneling mechanisms (Maruyama & Funabashi, 1972).

  • Crystal Structure Analysis : The crystal structure of 1,5-diphenylpentane-1,3,5-trione reveals molecules in the dienol form at specific crystallization temperatures (Cea‐Olivares et al., 1987).

  • Chiral Synthons for Natural Product Synthesis : The preparation of high optical purity trifunctional chiral synthons for synthesizing various natural products is achieved by stereocontrolled yeast reduction of 5-substituted 3-oxopentanoates (Hirama, Nakamine, & Ito, 1986).

Safety And Hazards

The safety data sheet for 3-Methylpentane-1,3,5-triol advises against dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of inhalation or ingestion, immediate medical attention is advised .

properties

IUPAC Name

3-methylpentane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-6(9,2-4-7)3-5-8/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQDHCTHYTBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064742
Record name 1,3,5-Pentanetriol, 3-methyl-
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpentane-1,3,5-triol

CAS RN

7564-64-9
Record name 3-Methyl-1,3,5-pentanetriol
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Record name 3-Methylpentane-1,3,5-triol
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Record name PENTANETRIOL, METHYL
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Record name 1,3,5-Pentanetriol, 3-methyl-
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Record name 1,3,5-Pentanetriol, 3-methyl-
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Record name 3-methylpentane-1,3,5-triol
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Record name 3-METHYLPENTANE-1,3,5-TRIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
H Ohta, H Tetsukawa - Agricultural and Biological Chemistry, 1981 - Taylor & Francis
In the course of our studies utilizing microorganisms as chiral catalysts in organic reactions, we have already demonstrated that Gluconobacter species catalyze the enantiotopically …
Number of citations: 10 www.tandfonline.com
H Ohta, H Tetsukawa, N Noto - The Journal of Organic Chemistry, 1982 - ACS Publications
Results Gluconobacter and Acetobacter havebeen well-known to oxidize a variety of primary and secondary alcohols. 7 Thus, various strains of Gluconobacter were examined by using …
Number of citations: 69 pubs.acs.org
JR Hanson - Natural Product Reports, 1984 - pubs.rsc.org
This report follows the pattern of those on the C5-C2* terpenoids which appeared in the Specialist Periodical Reports on Biosynthesis.'It covers the years 1982 and 1983. Several …
Number of citations: 8 pubs.rsc.org
VI Heifets, VZ Sharf, GK Oparina, MK Bychkova… - Bulletin of the Academy …, 1968 - Springer
Conclusions 1. We have studied the effect of the reaction conditions on the mode of condensation of 3-methylbut-3-ene-1-ol with formaldehyde. 2. The decisive factors directing the …
Number of citations: 4 link.springer.com
GT Phillips, KH Clifford - European Journal of Biochemistry, 1976 - search.ebscohost.com
(3RS, 6R)-[6- 2 H 1 , 6- 3 H 1 , 6- 14 C],(3RS, 6S)-[6- 2 H 1 , 6- 3 H 1 , 6- 14 C] and (3RS)-[6- 3 H 1 , 6- 14 C] mevalonolactones were synthesised from R-[ 2 H 1 , 3 H 1 , 2- 14 C], S-[ 2 H …
Number of citations: 22 search.ebscohost.com
TH Feng, R Xue, L Zhu, YH Zhu - Industrial Crops and Products, 2023 - Elsevier
In this study, the crude wood vinegar (WV C ) was prepared via pyrolysis at 650 C using Eucommia ulmoides Oliver (EUO) wood. In order to improve the quality and comprehensive of …
Number of citations: 0 www.sciencedirect.com
C Ribes, E Falomir, J Murga - Tetrahedron, 2006 - Elsevier
A selective cleavage of acetals of 1,2- and 1,3-diols has been achieved under mild conditions using ZnBr 2 in dichloromethane at room temperature. Acetal types cleavable by this …
Number of citations: 15 www.sciencedirect.com
M Sainsbury - 2016 - books.google.com
Rodd's Chemistry of Carbon Compounds, Volume I: Aliphatic Compounds focuses on the chemistry of polyhydric alcohols and saccharides. The chemistry of polyhydric alcohols is a …
Number of citations: 2 books.google.com
L Wang, ME Welker - The Journal of Organic Chemistry, 2012 - ACS Publications
Several new 2-boron substituted dienes have been prepared and characterized. Their reactivity in Diels–Alder reactions has been examined and the boron substituted cycloadducts of …
Number of citations: 24 pubs.acs.org
A Georgopoulou, M Pissas, V Psycharis, Y Sanakis… - Polyhedron, 2021 - Elsevier
The synthesis, structural characterization and magnetic studies of the 1D coordination polymer [Mn III 2 Mn II (L) 2 (N 3 ) 2 (MeOH) 2 ] n (1) is presented. Compound 1 consists of Mn III -…
Number of citations: 1 www.sciencedirect.com

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